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molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Cat. No. B1287993
M. Wt: 283.96 g/mol
InChI Key: SELNIRJYLYMJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422307B2

Procedure details

7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (3.0 g, 10.64 mmol) was added to a sealed reactor and 2.0 N ammonia isopropanol (26.6 mL, 53.2 mmol) was added thereto. The reaction mixture was stirred at 80° C. for 5 hours and then cooled to room temperature. The reaction mixture was added to ice water (100 mL). Thus prepared solid was filtered and dried by blowing nitrogen gas. The resultant target compound (2.1 g, 75% yield) was used in the following reaction without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[N:7]=[C:8]([Cl:12])[N:9]=[C:10](Cl)[C:5]=2[S:4][CH:3]=1.C(O)(C)C.[NH3:17]>>[Br:1][C:2]1[C:6]2[N:7]=[C:8]([Cl:12])[N:9]=[C:10]([NH2:17])[C:5]=2[S:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CSC2=C1N=C(N=C2Cl)Cl
Step Two
Name
Quantity
26.6 mL
Type
reactant
Smiles
C(C)(C)O.N
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Thus prepared solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CSC2=C1N=C(N=C2N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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